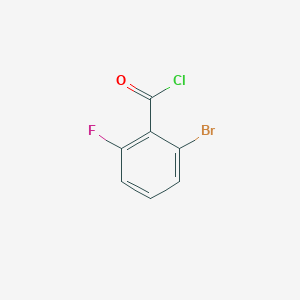

2-Bromo-6-fluorobenzoyl chloride

Descripción

Propiedades

IUPAC Name |

2-bromo-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOQNOOLDFFUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649949 | |

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-20-0 | |

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of 2-Bromo-6-fluorobenzoyl Chloride from 2-Bromo-6-fluorobenzoic Acid

The most common and direct route to this compound is through the chlorination of 2-Bromo-6-fluorobenzoic acid. This process involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, a transformation typically achieved using a suitable chlorinating agent.

The reaction of 2-Bromo-6-fluorobenzoic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. chemguide.co.uk The reaction is typically carried out under reflux conditions to ensure the completion of the conversion. chemguide.co.uk

For sterically hindered benzoic acids, such as 2-Bromo-6-fluorobenzoic acid, the reaction conditions need to be carefully controlled to achieve high yields. While specific optimized parameters for this exact substrate are not extensively published in readily available literature, general principles for similar reactions can be applied.

The reaction is often performed using an excess of thionyl chloride, which can also serve as the solvent. researchgate.net Refluxing the mixture for several hours is a common practice to drive the reaction to completion. rsc.org The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl). chemguide.co.uk For some reactions involving thionyl chloride, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly for less reactive or sterically hindered acids. wikipedia.orggoogle.com

Table 1: General Reaction Parameters for Chlorination of Benzoic Acids with Thionyl Chloride

| Parameter | General Range/Condition | Rationale |

| Temperature | Reflux | To overcome the activation energy and drive the reaction to completion. |

| Time | Several hours | To ensure complete conversion of the carboxylic acid. |

| Stoichiometry | Excess SOCl₂ | Thionyl chloride often serves as both reactant and solvent. |

| Catalyst | DMF (catalytic) | May be used to increase the reaction rate. wikipedia.orggoogle.com |

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

Thionyl chloride serves a dual purpose in this reaction. Primarily, it is a potent chlorinating agent that converts the carboxylic acid to the more reactive acyl chloride. masterorganicchemistry.com The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a highly reactive intermediate, an acyl chlorosulfite. This intermediate then undergoes nucleophilic attack by the chloride ion (produced from thionyl chloride) at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comlibretexts.org The evolution of these gases helps to drive the reaction to completion according to Le Chatelier's principle. chemguide.co.uk

Secondly, thionyl chloride acts as a dehydrating agent. By reacting with any trace amounts of water present in the reaction mixture, it prevents the hydrolysis of the newly formed, and highly reactive, this compound back to the carboxylic acid.

While thionyl chloride is a common choice, other chlorinating agents can also be employed for the synthesis of acyl chlorides. These include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). chemguide.co.ukmasterorganicchemistry.com

Oxalyl Chloride ((COCl)₂): This reagent is often considered a milder and more selective alternative to thionyl chloride. wikipedia.org The reaction with oxalyl chloride is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature, often with a catalytic amount of DMF. orgsyn.org A key advantage of oxalyl chloride is that the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and easily removed. For sterically hindered or sensitive substrates, oxalyl chloride can sometimes provide higher yields and cleaner reactions. pearson.com

Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. chemguide.co.uk The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk A potential drawback is that the separation of the desired acyl chloride from the liquid byproduct POCl₃ can be more challenging than with the gaseous byproducts of thionyl chloride or oxalyl chloride. chemguide.co.uk

Table 2: Comparative Analysis of Common Chlorinating Agents

| Chlorinating Agent | Reaction Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, often neat | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. chemguide.co.uk | Can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature, inert solvent, cat. DMF | CO₂(g), CO(g), HCl(g) | Milder conditions, clean reaction. wikipedia.orgpearson.com | More expensive than thionyl chloride. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Often requires heating | POCl₃(l), HCl(g) | Effective for a wide range of substrates. | Liquid byproduct can complicate purification. chemguide.co.uk |

This table provides a general comparison, and the optimal reagent may vary depending on the specific substrate and desired purity.

On an industrial scale, the synthesis of this compound requires careful control of reaction parameters to ensure safety, efficiency, and product quality. google.com The exothermic nature of the reaction necessitates effective heat management through the use of jacketed reactors with precise temperature control. google.com The release of corrosive gases like HCl and SO₂ requires appropriate scrubbing systems. researchgate.net

In-process monitoring is crucial for tracking the reaction's progress and ensuring complete conversion. Spectroscopic techniques are often employed for this purpose:

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, higher-frequency C=O stretch of the acyl chloride (typically around 1800 cm⁻¹) can be monitored. ucalgary.ca

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the disappearance of the starting material and the formation of the product. It is also valuable for detecting any impurities. rsc.org For highly reactive acyl chlorides, derivatization into a more stable ester prior to analysis is a common practice. researchgate.net

Reaction with Thionyl Chloride (SOCl2) under Reflux Conditions

Synthesis of Key Intermediates

The availability of the precursor, 2-Bromo-6-fluorobenzoic acid, is critical for the synthesis of the target compound. This section outlines a common synthetic route to this key intermediate. A multi-step synthesis starting from o-fluorobenzonitrile has been described in patent literature. chemicalbook.comgoogle.com

This synthetic pathway involves several key transformations:

Nitration of o-fluorobenzonitrile. google.com

Reduction of the nitro group to an amino group.

Bromination of the aromatic ring.

Diazotization of the amino group followed by hydrolysis of the nitrile to a carboxylic acid.

A crucial intermediate in this pathway is 2-Bromo-6-fluorobenzonitrile . One method for its synthesis involves the Sandmeyer reaction of 2-Amino-6-fluorobenzonitrile. chemicalbook.com This aniline (B41778) derivative is diazotized with sodium nitrite (B80452) in the presence of hydrobromic acid, and the resulting diazonium salt is then treated with copper(I) bromide to introduce the bromine atom. chemicalbook.com

Another key intermediate is 2-Bromo-6-fluorotoluene , which can serve as a starting material for the synthesis of 2-Bromo-6-fluorobenzoic acid through oxidation of the methyl group. chemicalbook.com Furthermore, 2-Bromo-6-fluorotoluene can be converted to 2-Bromo-6-fluorobenzaldehyde (B104081) , another valuable intermediate. The synthesis of 2-Bromo-6-fluorobenzaldehyde can be achieved by the bromination of 2-Bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide, followed by oxidation.

Table 3: Key Intermediates in the Synthesis of 2-Bromo-6-fluorobenzoic Acid

| Compound Name | Structure | Role in Synthesis |

| o-Fluorobenzonitrile | Starting material for a multi-step synthesis. google.com | |

| 2-Amino-6-fluorobenzonitrile | Precursor for the introduction of the bromine atom via Sandmeyer reaction. chemicalbook.comossila.com | |

| 2-Bromo-6-fluorobenzonitrile | Intermediate that can be hydrolyzed to the final carboxylic acid. chemicalbook.com | |

| 2-Bromo-6-fluorotoluene | Alternative starting material, can be oxidized to the carboxylic acid. chemicalbook.com | |

| 2-Bromo-6-fluorobenzaldehyde | Intermediate derived from 2-Bromo-6-fluorotoluene. |

Preparation of 2-Bromo-6-fluorobenzoic Acid

2-Bromo-6-fluorobenzoic acid is a crucial intermediate. Its synthesis can be achieved through multiple routes, starting from different precursors.

From o-Fluorobenzonitrile via Nitrification, Nitroreduction, Bromination, Diazo-deamination, and Hydrolysis

The synthesis begins with the nitration of o-fluorobenzonitrile. google.com In this step, the starting material is treated with a nitrating agent, such as nitric acid or saltpetre, in the presence of concentrated sulfuric acid at a controlled temperature between -5 and 20°C. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, yielding 2-fluoro-5-nitrobenzonitrile (B100134). google.com

Following nitration, a nitroreduction reaction is performed. The nitro group is reduced to an amino group using reducing agents like iron powder in the presence of ammonium (B1175870) chloride, converting 2-fluoro-5-nitrobenzonitrile to 2-fluoro-5-aminobenzonitrile. google.com

The third step is bromination. A bromine atom is introduced into the molecule to form 2-bromo-3-amino-6-fluorobenzonitrile (B2376208). google.com

The final stage involves a combined diazotization, deamination, and hydrolysis reaction. The amino group on 2-bromo-3-amino-6-fluorobenzonitrile is first converted into a diazonium salt using sodium nitrite in an acidic medium. google.com This unstable intermediate is then subjected to deamination (removal of the diazo group) and hydrolysis of the nitrile group to a carboxylic acid. This is achieved using reagents like sodium hypophosphite in the presence of a copper sulfate (B86663) catalyst, which upon heating, yields the final product, 2-bromo-6-fluorobenzoic acid. google.com

Table 1: Multi-step Synthesis of 2-Bromo-6-fluorobenzoic Acid

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Nitration | o-Fluorobenzonitrile | Concentrated H₂SO₄, Nitric Acid | 2-Fluoro-5-nitrobenzonitrile |

| 2 | Nitroreduction | 2-Fluoro-5-nitrobenzonitrile | Iron Powder, Ammonium Chloride | 2-Fluoro-5-aminobenzonitrile |

| 3 | Bromination | 2-Fluoro-5-aminobenzonitrile | Brominating Agent | 2-Bromo-3-amino-6-fluorobenzonitrile |

Hydrolysis of 2-Bromo-6-fluorobenzonitrile with Potassium Hydroxide (B78521)

An alternative pathway to 2-Bromo-6-fluorobenzoic acid involves the hydrolysis of 2-Bromo-6-fluorobenzonitrile. This method provides a more direct conversion to the target carboxylic acid, assuming the precursor nitrile is readily available. The synthesis of 2-Bromo-6-fluorobenzonitrile can be accomplished by the diazotization of 2-Amino-6-fluorobenzonitrile followed by a Sandmeyer reaction using copper(I) bromide. chemicalbook.com

The hydrolysis reaction is typically carried out by heating 2-Bromo-6-fluorobenzonitrile with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution. The nitrile group (-CN) is converted to a carboxylate salt, which upon subsequent acidification, yields 2-Bromo-6-fluorobenzoic acid.

Preparation of 2-Bromo-6-fluorobenzaldehyde

2-Bromo-6-fluorobenzaldehyde serves as another important precursor in organic synthesis.

From 2-Bromo-6-fluorotoluene via Halogenation and Oxidation

A common method for preparing 2-Bromo-6-fluorobenzaldehyde starts with 2-Bromo-6-fluorotoluene. google.comgoogle.com The process consists of two main steps: halogenation of the methyl group followed by oxidation. google.com

The first step is a side-chain halogenation, specifically a bromination, of the methyl group of 2-Bromo-6-fluorotoluene. This reaction is typically performed under free-radical conditions, using a brominating agent like a mixture of hydrobromic acid and hydrogen peroxide under light irradiation. google.comgoogle.com This selectively brominates the methyl group, producing 2-Bromo-6-fluorobenzyl bromide. google.com This method increases the utilization of the brominating agent and reduces cost. google.com

The second step is the oxidation of the resulting 2-Bromo-6-fluorobenzyl bromide to the corresponding aldehyde. This transformation is often achieved using the Kornblum oxidation method. google.com

Oxidation of 2-Bromo-6-fluorobenzyl Bromide with Dimethyl Sulfoxide (B87167)

The oxidation of 2-Bromo-6-fluorobenzyl bromide to 2-Bromo-6-fluorobenzaldehyde is effectively carried out using dimethyl sulfoxide (DMSO), a process known as the Kornblum oxidation. google.combch.ro In this reaction, the primary halide acts as the substrate, and DMSO serves as the oxidant. bch.ro

The reaction involves heating 2-Bromo-6-fluorobenzyl bromide in DMSO, often with the addition of a mild base like sodium bicarbonate, at temperatures ranging from 70 to 100°C. google.comgoogle.com After several hours, the reaction mixture is worked up by pouring it into ice water and extracting the product with an organic solvent. google.com The final product is purified by column chromatography, yielding 2-Bromo-6-fluorobenzaldehyde with a purity of ≥99.0%. google.comgoogle.com

Table 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Side-chain Halogenation | 2-Bromo-6-fluorotoluene | Hydrobromic Acid, Hydrogen Peroxide, Light | 2-Bromo-6-fluorobenzyl Bromide |

Synthesis of 2-Bromo-6-fluoroaniline (B133542)

2-Bromo-6-fluoroaniline is another key structural motif. One documented synthetic route begins with o-fluoroaniline and involves a series of protection, substitution, and deprotection steps. google.com

The process starts by protecting the amino group of o-fluoroaniline, for example, through acetylation with acetyl chloride in the presence of a base like triethylamine (B128534). google.com This forms an amide intermediate. The next phase involves sulfonylation and amidation or esterification, followed by a bromination reaction, which introduces a bromine atom at the desired position on the aromatic ring. google.com In one example, the intermediate is treated with a hydrobromic acid solution and hydrogen peroxide to achieve bromination. google.com The final step is the removal of the protecting groups (e.g., the sulfonamide or sulfonate group) to yield the target product, 2-Bromo-6-fluoroaniline. google.com

Another patented method involves the sulfonation of 2-fluoroaniline (B146934), followed by bromination and subsequent desulfonation to yield the product. wipo.int This process is designed to be suitable for industrial production by operating at lower temperatures and reducing wastewater discharge. wipo.int

From 2-fluoroaniline via Sulfonation, Bromination, and Desulfonation

A key pathway to a direct precursor for this compound begins with the readily available starting material, 2-fluoroaniline. This multi-step synthesis ingeniously uses a sulfonyl group as a temporary blocking and directing group to achieve the desired substitution pattern, which would be difficult to obtain by direct halogenation.

The process begins with the protection of the highly reactive amino group of o-fluoroaniline. google.com This is typically achieved by acylation, for example, using acetyl chloride in the presence of a base like triethylamine, to form an amide intermediate. google.com This protection prevents unwanted side reactions in subsequent steps.

Following protection, a sulfonation reaction is carried out. This step introduces a sulfonic acid group onto the benzene ring. The primary purpose of this group is to occupy the para-position relative to the amino group, thereby directing the subsequent bromination to the desired ortho-position. One patented method involves reacting the protected aniline with sulfuric acid. wipo.int

With the para-position blocked, the bromination of the intermediate is performed. google.com This electrophilic aromatic substitution introduces a bromine atom at one of the positions ortho to the protected amino group. The presence of the fluorine atom at position 2 and the directing effect of the protected amino group guide the bromine to the 6-position.

The final key step in forming the precursor is desulfonation, where the sulfonic acid group is removed to yield 2-bromo-6-fluoroaniline. A patented method describes dissolving the brominated and sulfonated intermediate in a solvent like anisole (B1667542) and heating with sulfuric acid. wipo.int This process efficiently removes the sulfonic acid group, with the reaction temperature being significantly lower than traditional desulfonation methods. wipo.int

Once 2-bromo-6-fluoroaniline is obtained, it can be converted to 2-bromo-6-fluorobenzoic acid via a Sandmeyer-type reaction, followed by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the final product, this compound. wikipedia.orgsciencemadness.org

Table 1: Synthesis of 2-Bromo-6-fluoroaniline (Precursor)

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Amine Protection | 2-fluoroaniline, Acetyl chloride, Triethylamine, Dichloromethane | Protects the amino group from side reactions. google.com |

| 2 | Sulfonation | Protected aniline, Sulfuric Acid | Blocks the para-position to direct bromination. wipo.int |

| 3 | Bromination | Sulfonated intermediate, Brominating agent (e.g., HBr/H₂O₂) | Introduces bromine at the desired position (ortho to amine). google.comwipo.int |

Advanced Synthetic Routes and Novel Approaches

Research into the synthesis of functionalized aromatic compounds is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. These advanced methods show potential for application in the synthesis of halogenated benzoyl chlorides.

Exploration of Metal-Catalyzed Cross-Coupling Strategies for Halogenated Benzoyl Chlorides

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govyoutube.com The application of these strategies to the synthesis of highly functionalized benzoyl chlorides is an area of active exploration. The challenge lies in the high reactivity of the benzoyl chloride functional group, which can be incompatible with many catalytic systems.

However, strategies are being developed for related compounds that demonstrate the potential of this approach. For instance, iron-catalyzed cross-electrophile coupling has been shown to effectively couple benzyl (B1604629) halides with disulfides, demonstrating selectivity for the benzylic halide over aryl halides present in the same molecule. acs.org Furthermore, transition-metal-free Suzuki-type cross-coupling reactions have been developed for benzyl chlorides and arylboronic acids. nih.govacs.org These reactions proceed under mild conditions and show excellent chemoselectivity, leaving other carbon-halogen bonds unaffected. nih.govacs.org

The extension of these selective, metal-catalyzed methodologies to aryl systems containing an acyl chloride moiety could provide novel and direct routes to complex derivatives of this compound, potentially allowing for the late-stage functionalization of the molecule.

Table 2: Examples of Relevant Cross-Coupling Strategies

| Coupling Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Iron-Catalyzed Cross-Electrophile | Iron catalyst | Benzyl halides, Disulfides | Selective activation of benzylic C-X bond over aryl C-X bond. acs.org |

| Transition-Metal-Free Suzuki-Type | Organic sulfide (B99878) catalyst | Benzyl chlorides, Arylboronic acids | Avoids transition metals, high chemoselectivity. nih.govacs.org |

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer alternative energy sources (light and electricity, respectively) to drive chemical reactions, often providing unique reactivity and selectivity under mild conditions. organic-chemistry.org These "green" chemistry approaches are being investigated for the synthesis of various organic compounds, including halogenated aromatics.

Photocatalysis, for example, has been employed for the benzylic C-H bond chlorination of electron-deficient substrates using N-chlorosuccinimide as the chlorine source. organic-chemistry.org This method is mild and scalable. organic-chemistry.org The radical chlorination of toluene (B28343) to form benzyl chloride can also be initiated by UV light. youtube.comyoutube.com While these examples relate to benzyl chlorides, the underlying principles of using light to generate reactive radical intermediates could be adapted for the functionalization of precursors to this compound. The photosolvolysis of benzyl chlorides has also been studied, indicating the role of excited states in their reactivity. acs.org

Electrochemical synthesis provides another avenue for generating reactive species under controlled conditions. These methods can circumvent the use of harsh chemical oxidants or reductants, thereby increasing the functional group tolerance of a reaction. The development of electrochemical pathways for the direct carboxylation or chlorocarbonylation of halogenated aromatic precursors could represent a future direction for the efficient synthesis of compounds like this compound.

Biocatalytic Approaches to Functionalized Benzoyl Chlorides

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under environmentally benign conditions. While the direct enzymatic synthesis of a highly reactive compound like a benzoyl chloride is challenging, biocatalytic methods are highly promising for the synthesis of their functionalized precursors.

Enzymes such as lipases have been successfully used in the synthesis of benzoyl derivatives. For example, Candida antarctica Lipase B (CaL-B) has been employed as a biocatalyst for the synthesis of N-benzoyltryptamine derivatives, demonstrating the compatibility of enzymes with benzoyl groups in amide formation. nih.gov

More relevant to precursor synthesis, enzymatic O-demethylation of aryl methyl ethers has been achieved using photoenzymatic systems. acs.org This demonstrates the potential of biocatalysts to modify substituted aromatic rings selectively. Such a strategy could be envisioned for the synthesis of functionalized hydroxybenzoic acids from renewable feedstocks, which are the direct precursors to the corresponding benzoyl chlorides. The development of novel biocatalysts could pave the way for producing complex building blocks like 2-bromo-6-fluorobenzoic acid through sustainable and highly specific routes.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoroaniline |

| Sulfuric acid |

| Anisole |

| 2-bromo-6-fluoroaniline |

| Acetyl chloride |

| Triethylamine |

| 2-bromo-6-fluorobenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| N-chlorosuccinimide |

| Toluene |

| Benzyl chloride |

Reactivity and Reaction Mechanisms in Organic Transformations

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 2-Bromo-6-fluorobenzoyl chloride involve nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This facilitates the attack by various nucleophiles. The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org

Formation of Amides with Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This is one of the most common applications of acyl chlorides. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. rsc.org Alternatively, using an excess of the amine reactant can also serve this purpose.

The synthesis of 1-(2-bromo-6-fluorobenzoyl)pyrrolidine (B7979123) serves as a specific example of amide formation. This reaction involves the acylation of the secondary amine, pyrrolidine (B122466). While a direct documented synthesis for this specific molecule is not detailed in the provided sources, its formation follows established protocols for reacting acyl chlorides with amines. rsc.org A general method involves dissolving this compound in a suitable solvent and adding pyrrolidine, often with a non-nucleophilic base to scavenge the generated HCl.

The reaction mechanism involves the nucleophilic nitrogen atom of pyrrolidine attacking the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl π-bond, creating a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A final deprotonation step, typically by another molecule of pyrrolidine or an added base, yields the stable amide product, 1-(2-bromo-6-fluorobenzoyl)pyrrolidine. libretexts.orgrsc.org

Table 1: General Reaction Scheme for Amide Formation

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | Pyrrolidine | 1-(2-Bromo-6-fluorobenzoyl)pyrrolidine | Aprotic solvent, optional base (e.g., triethylamine) |

Formation of Esters with Alcohols

In a reaction analogous to amide formation, this compound can be esterified by reacting with alcohols. This process, often referred to as alcoholysis, produces the corresponding ester and HCl. The reaction generally requires a base, such as pyridine, to catalyze the reaction and neutralize the acid byproduct. iiste.org Without a catalyst, the reaction can be slow. The general procedure involves mixing the alcohol with the acyl chloride, often in the presence of the base. iiste.org

Table 2: General Reaction Scheme for Ester Formation

| Reactant 1 | Reactant 2 | Product Example | General Conditions |

| This compound | An alcohol (R-OH) | Alkyl 2-bromo-6-fluorobenzoate | Aprotic solvent, base (e.g., pyridine) |

Formation of Thioesters with Thiols

Thioesters can be synthesized from this compound by reaction with thiols (R-SH) or their corresponding thiolates (R-S⁻). The reaction with a thiol is similar to that with an alcohol and is often facilitated by a base. A more common and efficient method involves using a pre-formed alkali metal salt of the thiol, such as a sodium thiolate, which reacts with the acid chloride to form the thioester and a salt byproduct (e.g., NaCl). wikipedia.org This method avoids the generation of HCl. wikipedia.org

Table 3: General Reaction Scheme for Thioester Formation

| Reactant 1 | Reactant 2 | Product Example | General Conditions |

| This compound | A thiol (R-SH) or Thiolate (RSNa) | S-Alkyl 2-bromo-6-fluorothiobenzoate | Aprotic solvent |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iqlibretexts.org However, the benzene (B151609) ring of this compound is significantly deactivated towards this type of reaction.

The substituents on the ring—bromo, fluoro, and the benzoyl chloride group—are all electron-withdrawing. The halogens (Br and F) deactivate the ring through their inductive effect, while the acyl chloride group is a powerful deactivating group due to both inductive effects and resonance. youtube.com This strong deactivation makes the aromatic ring electron-poor and therefore much less nucleophilic and less reactive towards electrophiles compared to benzene or activated benzene derivatives. uomustansiriyah.edu.iq Consequently, forcing this compound to undergo electrophilic aromatic substitution would require harsh reaction conditions, and such reactions are not commonly reported. The primary utility of this compound lies in its function as an acylating agent via nucleophilic acyl substitution. myskinrecipes.com

Friedel-Crafts Acylation with Aromatic Compounds

The acyl chloride functional group makes this compound a suitable reagent for Friedel-Crafts acylation reactions. In this type of electrophilic aromatic substitution, the acyl chloride, in the presence of a Lewis acid catalyst, acylates an aromatic ring.

The acylation of pyrrole (B145914) and its derivatives with this compound can be directed to specific positions on the pyrrole ring. The regioselectivity of this reaction is influenced by the substituents on the pyrrole ring and the reaction conditions. For instance, the synthesis of pyrrolnitrin (B93353) and its halogenated analogues involves the acylation of a phenylpyrrole. google.com The specific positioning of the 2-bromo-6-fluorobenzoyl group is a critical step in forming the final product.

Hydrolysis Reactions and Stability in Aqueous Media

Acyl chlorides are generally unstable in aqueous environments, readily undergoing hydrolysis.

Formation of 2-Bromo-6-fluorobenzoic Acid and Hydrochloric Acid

When this compound comes into contact with water, it hydrolyzes to form 2-bromo-6-fluorobenzoic acid and hydrochloric acid. google.comgoogle.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton from the water molecule yields the carboxylic acid and hydrochloric acid. The resulting 2-bromo-6-fluorobenzoic acid is a solid with a melting point between 154-158 °C. sigmaaldrich.com

Influence of Halogen Substituents and Acyl Chloride Group on Reactivity

The chemical behavior of this compound is significantly shaped by its substituents.

Electron-Withdrawing Effects and Steric Hindrance

Both fluorine and bromine are electron-withdrawing halogens, which influence the reactivity of the benzene ring and the acyl chloride group. nih.gov These substituents deactivate the aromatic ring towards electrophilic substitution. The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon in the acyl chloride group, making it more susceptible to nucleophilic attack. However, the placement of the bromine and fluorine atoms ortho to the acyl chloride group introduces steric hindrance, which can impede the approach of nucleophiles.

Comparative Reactivity with Related Halogenated Benzoyl Chlorides (e.g., 2-Fluorobenzoyl Chloride, 2-Bromobenzoyl Chloride)

The reactivity of this compound can be compared with that of its singly halogenated counterparts, 2-fluorobenzoyl chloride and 2-bromobenzoyl chloride. The additional halogen in this compound enhances the electron-withdrawing effect, likely increasing the rate of nucleophilic acyl substitution compared to the mono-halogenated species. However, the steric bulk is also greater, which could potentially slow down reactions with large nucleophiles.

Below is a table comparing the physical properties of these related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C7H3BrClFO | 237.45 americanelements.com | 236 americanelements.com | 1.742 americanelements.com |

| 2-Fluorobenzoyl chloride | C7H4ClFO | 158.56 nih.gov | 174 °C/102 mmHg sigmaaldrich.com | 1.325 |

| 2-Bromobenzoyl chloride | C7H4BrClO | 219.46 sigmaaldrich.com | 245 sigmaaldrich.com | 1.679 at 25°C sigmaaldrich.com |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Techniques

Spectroscopy is the cornerstone of molecular characterization, offering non-destructive ways to probe the identity and structure of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 2-Bromo-6-fluorobenzoyl chloride are not widely published in peer-reviewed literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the bromine, fluorine, and carbonyl groups would shift these protons downfield. The signal for the proton at C4 would likely appear as a triplet of doublets due to coupling with the adjacent C3 and C5 protons and a longer-range coupling to the fluorine atom. The protons at C3 and C5 would appear as complex multiplets due to mutual coupling and coupling to the fluorine atom.

¹³C NMR: The carbon NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride would be the most downfield signal (typically 160-170 ppm). The carbons directly bonded to the halogens (C2 and C6) would also be significantly shifted and would exhibit splitting due to carbon-fluorine coupling (²JCF and ¹JCF, respectively).

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single resonance, as there is only one fluorine atom in the molecule. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H5 and H-C3).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H-3 | ~7.3 - 7.6 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| H-4 | ~7.1 - 7.4 | t (triplet) or td (triplet of doublets) | J(H-H), J(H-F) |

| H-5 | ~7.5 - 7.8 | d (doublet) or dd (doublet of doublets) | J(H-H), J(H-F) |

| ¹³C | |||

| C=O | ~160 - 170 | d (doublet) | ³J(C-F) |

| C-1 | ~130 - 140 | d (doublet) | ²J(C-F) |

| C-2 | ~115 - 125 | s (singlet) or d (doublet) | ³J(C-F) |

| C-3 | ~130 - 140 | s (singlet) | |

| C-4 | ~125 - 135 | d (doublet) | J(C-F) |

| C-5 | ~120 - 130 | d (doublet) | J(C-F) |

| C-6 | ~155 - 165 | d (doublet) | ¹J(C-F) |

| ¹⁹F | Varies with standard | m (multiplet) | J(F-H) |

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific bonds within the molecule. For this compound, a very strong and sharp absorption band is expected in the range of 1770-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride functional group. Other key signals would include C-F stretching (1200-1350 cm⁻¹), C-Cl stretching (600-800 cm⁻¹), and C-Br stretching (500-600 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this one typically exhibit strong absorptions due to π → π* transitions of the benzene ring. The presence of auxochromes (the halogen atoms) and the chromophoric carbonyl group would influence the wavelength and intensity of these absorptions, which are expected to occur below 400 nm.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Fluoro Group | C-F Stretch | 1200 - 1350 | Strong |

| Chloro Group | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Bromo Group | C-Br Stretch | 500 - 600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For this compound (C₇H₃BrClFO), the molecular weight is approximately 237.45 g/mol . uni.lunist.gov The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in characteristic M, M+2, and M+4 peaks. The most common fragmentation would be the loss of the chlorine atom from the acyl group to form a stable acylium ion.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Notes |

| [M]⁺ | Molecular Ion | ~236/238/240 | A complex cluster of peaks reflecting Br and Cl isotopes. The most abundant peak in the cluster would depend on the combination of isotopes. |

| [M-Cl]⁺ | Loss of Chlorine | ~201/203 | A characteristic doublet with ~1:1 intensity ratio due to the bromine isotopes. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of a compound and for its quantification in a mixture. bldpharm.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable. The compound would elute at a specific retention time, and its purity could be assessed by integrating the area of its peak relative to any impurity peaks detected, typically by a UV detector. UPLC, offering higher resolution and faster analysis times, could also be employed for more sensitive purity assessments. While commercial suppliers indicate that such data is available, specific, published chromatograms and detailed methods are not readily found in the public domain. americanelements.com

Crystallographic Studies and Solid-State Structure Analysis

Crystallographic techniques provide the most definitive structural information of a compound in its solid state.

X-ray single crystal diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would yield exact data on bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking. However, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported to date.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. uomphysics.net This technique maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts. The surface is typically colored based on a normalized contact distance (dnorm), where red regions highlight contacts shorter than the van der Waals radii sum, indicating significant interactions, while blue regions represent longer contacts. uomphysics.net

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Halogenated Aromatic Compounds This table presents typical interaction percentages observed in similar brominated and fluorinated compounds to illustrate what might be expected for this compound.

| Contact Type | Percentage Contribution (%) |

| H···H | ~57% |

| Br···H/H···Br | ~7-12% |

| F···H/H···F | Variable, depends on H-bond donors |

| C···H/H···C | ~10-13% |

| O···H/H···O | ~9% |

| Halogen···Halogen | ~3% |

| Data synthesized from analyses of similar structures. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies

Theoretical calculations are indispensable for complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the electronic structure and geometry of molecules. Methods like B3LYP, paired with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to perform geometry optimization, calculating the lowest energy structure by determining bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For the closely related molecule 2-Chloro-6-Fluoro Benzaldehyde (B42025), DFT calculations have been used to determine its optimized geometric parameters. researchgate.net

Furthermore, DFT is used to compute harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and methodical limitations, allowing for a more accurate comparison with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net This correlation between theoretical and experimental vibrational modes aids in the definitive assignment of spectral bands. sintef.no

Table 2: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Similar Molecule (2-Chloro-6-Fluoro Benzaldehyde)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.74 |

| C-F | 1.35 |

| C=O | 1.21 |

| C-C (Aromatic) | 1.39 - 1.41 |

| ∠(Cl-C-C) | 119.5 |

| ∠(F-C-C) | 119.8 |

| ∠(C-C=O) | 124.6 |

| Based on data for 2-Chloro-6-Fluoro Benzaldehyde at the B3LYP/6-31G(d) level of theory. researchgate.net |

Ab Initio Molecular Orbital Calculations for Electronic Energies and Conformational Compositions

High-level ab initio molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2 and MP4), provide highly accurate electronic energies. sintef.no These calculations are crucial for determining the relative stabilities of different molecular conformations. By computing the electronic energies, vibrational zero-point energies, and entropy corrections, researchers can predict the equilibrium composition of a substance in the gas phase. sintef.no This approach allows for a quantitative understanding of the energetic landscape of the molecule.

Normal Coordinate Analysis and Quantum Mechanical Force Fields

Normal Coordinate Analysis (NCA) is a technique used to describe the vibrational motions of a molecule. sintef.no The analysis is greatly enhanced by the use of quantum mechanical force fields (QMFFs). sintef.no Unlike traditional force fields that rely on empirical data, QMFFs derive their parameters directly from the quantum mechanical Hessian of a molecule, which describes the curvature of the potential energy surface. core.ac.uk This results in a more accurate representation of the molecule's vibrational dynamics. core.ac.uk Modern approaches to QMFFs can explicitly account for quantum effects like electronic polarization, leading to next-generation force fields for highly accurate molecular dynamics simulations. arxiv.orgnih.gov

Conformational Analysis: Anti and Gauche Conformers and Deviations from Planarity

Research on analogous 2-halobenzoyl chlorides has shown that these molecules typically exist as a mixture of two stable, non-planar conformers: anti and gauche. sintef.no The nomenclature refers to the relative orientation of the ortho-halogen and the carbonyl chloride group.

Anti-conformer: The lower energy and more stable form, where the C=O bond is oriented away from the ortho-halogen substituent. sintef.no

Gauche-conformer: A higher energy form where the C=O bond is positioned closer to the ortho-halogen. sintef.no

A significant finding is that deviation from planarity increases with the size of the ortho-halogen atom. sintef.no For 2-bromobenzoyl chloride, both conformers are distinctly non-planar. Given this trend, this compound is also expected to adopt non-planar anti and gauche conformations, with the bulky bromine atom inducing considerable steric strain and distortion from a planar structure.

Table 3: Expected Conformational Properties of this compound

| Property | Anti-Conformer | Gauche-Conformer |

| Relative Energy | Lower (More Stable) | Higher (Less Stable) |

| Population | More Abundant | Less Abundant |

| Planarity | Non-planar | Non-planar |

| Based on established trends for 2-halobenzoyl chlorides. sintef.no |

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A small HOMO-LUMO gap indicates that a molecule is more easily polarized and more chemically reactive. nih.gov For substituted aromatic compounds, FMO analysis reveals how electron-donating or electron-withdrawing groups modulate these energy levels. rsc.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. scispace.com MEP maps are invaluable for predicting how a molecule will interact with other chemical species. scispace.com

Negative Potential (Red/Yellow): These regions are electron-rich and represent likely sites for electrophilic attack. In this compound, these would be concentrated around the highly electronegative oxygen and fluorine atoms. researchgate.net

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The area around the carbonyl carbon and the aromatic protons would exhibit a positive potential. researchgate.net

Together, FMO and MEP analyses provide a comprehensive picture of the electronic character and reactivity of this compound, guiding its application in chemical synthesis.

In-Depth Analysis of this compound: Advanced Research Perspectives

In the field of synthetic chemistry, this compound serves as a crucial intermediate for the creation of more complex molecules. Its unique structure, featuring a reactive acyl chloride group ortho to both a bromine and a fluorine atom on a benzene ring, presents a fascinating subject for advanced computational and spectroscopic studies. This article delves into specific areas of theoretical research concerning this compound, focusing on the prediction of its spectroscopic characteristics and the simulation of its reactive behavior.

The application of computational chemistry provides profound insights into the molecular properties and behavior of this compound, complementing and guiding experimental research. Theoretical models are particularly valuable for predicting spectroscopic data and exploring potential reaction dynamics, areas where experimental work can be complex or resource-intensive.

Computational methods, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic and optical properties of molecules like this compound. These predictions are vital for understanding the molecule's interaction with light and its potential in nonlinear optics.

UV-Vis Absorption Spectrum: Theoretical calculations can forecast the electronic absorption spectrum of this compound by determining the energies of its electronic transitions. These calculations typically involve optimizing the molecule's ground-state geometry and then computing the excitation energies to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength, help in interpreting experimental spectra and understanding the nature of the electronic transitions (e.g., n→π* or π→π*). However, specific predicted UV-Vis spectral data for this compound are not extensively detailed in publicly available research.

Hyperpolarizability: The first-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is crucial for applications in materials science, such as in optical switching and frequency conversion. Computational studies can predict the hyperpolarizability of this compound. Such studies would analyze the effect of the substituent groups (Br, F, and COCl) on the electron distribution and polarizability of the benzene ring. While general principles suggest that the combination of electron-withdrawing and -donating groups can enhance NLO properties, specific calculated values for this molecule are not readily found in current literature.

Table 1: Predicted Spectroscopic and Optical Properties

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| UV-Vis λmax | Data not available | Time-Dependent DFT (TD-DFT) |

Molecular dynamics (MD) simulations offer a powerful tool for investigating the complex reaction pathways of this compound at an atomic level. These simulations model the motion of atoms and molecules over time, governed by the forces between them, providing a dynamic picture of chemical reactions.

For this compound, MD simulations could be employed to study its reactivity with various nucleophiles. The acyl chloride group is a primary site for nucleophilic acyl substitution. Simulations can help elucidate the mechanism of these reactions, including the formation of tetrahedral intermediates and the departure of the chloride leaving group. Furthermore, MD can explore the influence of the ortho-bromo and -fluoro substituents on the reaction kinetics and regioselectivity. These simulations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers, which are critical for understanding reaction rates and product distributions. Despite the potential of this approach, specific studies applying molecular dynamics simulations to the reactive pathways of this compound have not been prominently published.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Bromine |

| Fluorine |

| Benzene |

Applications in Advanced Chemical Synthesis and Materials Science

Pharmaceutical and Agrochemical Synthesis

2-Bromo-6-fluorobenzoyl chloride is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. myskinrecipes.com Its value stems from the presence of multiple reactive sites, including a highly reactive acyl chloride group and both bromo and fluoro substituents on the aromatic ring. myskinrecipes.com This unique combination allows for the strategic introduction of these functionalities into target molecules, influencing their biological activity and physicochemical properties. myskinrecipes.comnih.gov

Role as a Key Intermediate in Drug Discovery and Development

The reactive nature of this compound makes it a crucial building block in the creation of active pharmaceutical ingredients (APIs). myskinrecipes.com The acyl chloride functional group readily participates in reactions to form stable amide or ester bonds, which are fundamental linkages in a vast array of drug molecules. myskinrecipes.com Its utility is particularly pronounced in the synthesis of complex molecules designed as enzyme inhibitors or receptor antagonists. myskinrecipes.com The presence of both bromine and fluorine atoms can enhance the biological activity or metabolic stability of the final pharmaceutical compound. myskinrecipes.comnih.gov

The broader class of halogenated benzoyl chlorides, including related structures, serves as precursors for a wide range of therapeutic agents. For instance, derivatives of 2-bromo-6-fluorobenzaldehyde (B104081), a closely related compound, are used to synthesize phosphodiesterase (PDE4) inhibitors for treating inflammatory skin conditions, as well as compounds for managing cardiovascular diseases and cancer. google.com

Synthesis of Biologically Active Molecules and Pharmaceutical Compounds

The utility of this compound extends to the synthesis of a variety of heterocyclic structures that are prevalent in medicinal chemistry. For example, the related 2-bromo-6-fluorobenzaldehyde can be used to synthesize bicyclic heterocycles like indazoles. ossila.com

Development of Selective Enzyme Inhibitors (e.g., ERK5 inhibitors)

A significant application of this compound is in the development of selective enzyme inhibitors, a cornerstone of modern drug discovery. A notable example is its use in the synthesis of inhibitors for Extracellular signal-regulated kinase 5 (ERK5), a protein implicated in cellular processes like angiogenesis and tumor cell motility. rcsb.org

Systematic modification of the aroyl group of a series of pyrrole-2-carboxamides led to the identification of a potent and selective ERK5 inhibitor. rcsb.org Specifically, the incorporation of the 2-bromo-6-fluorobenzoyl moiety was instrumental in achieving high potency for ERK5 while significantly reducing off-target effects on other kinases like p38α. rcsb.org

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

The development of potent and selective kinase inhibitors often relies on detailed structure-activity relationship (SAR) studies. In the case of ERK5 inhibitors, the substitution pattern on the aroyl group was systematically varied to optimize inhibitory activity and selectivity. rcsb.org The 2-bromo-6-fluorobenzoyl group was identified as a key structural feature that conferred high potency against ERK5, with an IC50 value of 0.82 μM, while demonstrating significantly lower inhibition of p38α (IC50 > 120 μM). rcsb.org This highlights the critical role of the specific halogen substitution pattern in achieving the desired selectivity profile.

Further SAR studies on other kinase inhibitors have also underscored the importance of specific structural motifs for achieving dual inhibition of related kinases, such as ERK1/2 and ERK5, which can be a strategy to overcome drug resistance in cancer. nih.gov

Binding Site Analysis through Co-crystallization (e.g., ERK5-inhibitor complex PDB: 5O7I)

The precise interactions between an inhibitor and its target enzyme can be elucidated through X-ray crystallography. The co-crystal structure of an ERK5 inhibitor containing the 4-(2-bromo-6-fluorobenzoyl) moiety in complex with the ERK5 kinase domain has been solved and deposited in the Protein Data Bank (PDB) with the accession code 5O7I. rcsb.org This structural information provides a detailed view of how the inhibitor binds to the enzyme's active site.

Analysis of the 5O7I structure reveals that the inhibitor occupies the ATP-binding site of ERK5. rcsb.orgnih.gov This binding mode is crucial for its inhibitory activity. The resolution of this crystal structure to 2.38 Å allows for a detailed examination of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency and selectivity. rcsb.org Such structural insights are invaluable for the rational design of next-generation inhibitors with improved properties. nih.gov

Interactive Data Table: Crystallographic Data for ERK5-Inhibitor Complex (PDB: 5O7I)

| Parameter | Value | Reference |

| PDB ID | 5O7I | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.38 Å | rcsb.org |

| R-Value Free | 0.220 | rcsb.org |

| R-Value Work | 0.180 | rcsb.org |

| Total Structure Weight | 41.52 kDa | rcsb.org |

Materials Science and Polymer Chemistry

While the primary applications of this compound are in the life sciences, its precursor, 2-bromo-6-fluorobenzaldehyde, has shown utility in materials science. It can facilitate the self-assembly of macromolecules to create nanostructures. ossila.com For instance, it has been used in the assembly of a semiconducting thienoisoindigo-based nanowire through halogen and chalcogen bonding, which exhibited a hole mobility of 6.39×10−4 cm2/Vs. ossila.com This suggests potential applications for related compounds in the development of novel electronic materials. The reactive nature of the acyl chloride in this compound could also be exploited in polymer chemistry for the synthesis of specialty polymers with tailored properties, although this area is less explored.

Incorporation into Functional Polymers and Monomers

The reactive nature of acyl chlorides is harnessed to introduce specific functionalities into polymers. One sophisticated method involves the termination of living polymerization reactions. For instance, acyl chlorides can be used to terminate the living ring-opening polymerization of monomers like ε-caprolactone or L-lactide. mdpi.com This reaction effectively caps (B75204) the polymer chain with the moiety from the acyl chloride. By analogy, this compound can be employed in this role to introduce the 2-bromo-6-fluorophenyl group as a specific end-group onto aliphatic polyester (B1180765) chains. mdpi.com This functionalization can alter the physical properties of the polymer and provide a reactive handle (the bromo group) for further post-polymerization modifications, such as cross-coupling reactions.

Furthermore, while not a direct polymerization agent itself, this compound can serve as a precursor to monomers used in polycondensation reactions. The bromoaryl group is a key component in certain types of polymerization, such as the Migita–Kosugi–Stille coupling polycondensation, to create π-conjugated polymers with specific side-chain functionalities. rsc.org

Synthesis of Liquid Crystals and Optoelectronic Materials

The development of novel liquid crystals and optoelectronic materials often relies on molecules with carefully designed rigid cores and specific electronic properties. Acyl chlorides are common reagents in the synthesis of these complex structures, typically used to form ester or amide linkages that constitute the core of the mesogen. ajchem-a.com The incorporation of fluorine atoms into these molecules is particularly desirable as it can influence key properties like melting point, mesophase behavior, and the HOMO/LUMO energy levels. msu.edu

This compound is a prime candidate for constructing such materials. Its acyl chloride group can react with phenols or anilines to build the central bent-core or rod-shaped structures that are characteristic of liquid crystals. ajchem-a.comcolorado.edu The presence of both bromine and fluorine offers a way to fine-tune the electronic properties and intermolecular interactions, which are critical for achieving desired phases like nematic or smectic phases. colorado.edu Similarly, in the field of organic electronics, this compound can be a building block for materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where the halogen substituents can modulate charge transport properties and molecular packing. rsc.org

Precursor in the Synthesis of Complex Organic Molecules

Beyond materials science, this compound is a key starting material for synthesizing complex organic structures, including those with significant biological or pharmaceutical relevance.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Research has shown that 2-bromobenzoic acids and their corresponding acyl chlorides are versatile building blocks for constructing a variety of nitrogen-containing heterocycles. researchgate.net The general strategy involves coupling the acyl chloride with an appropriate nitrogen-containing compound, followed by intramolecular cyclization reactions to form the heterocyclic ring system. researchgate.net

Using this approach, this compound can be reacted with binucleophiles (molecules with two nucleophilic centers) to create a range of heterocyclic structures. For example, reaction with substituted hydrazines or amidines can lead to the formation of various five- or six-membered rings. A general method involves using 2-bromobenzoyl chlorides to prepare complex fused ring systems like tri- and tetracyclic isoindolinones and benzolactams through sequential aryl radical cyclizations. researchgate.net The reactivity of the acyl chloride group allows for the initial formation of an amide, which is then poised for a subsequent ring-closing reaction, often involving the ortho-bromo substituent. A related compound, 2-chloro-6-fluorobenzyl chloride, has been used as an alkylating agent in the synthesis of 1,2,4-triazole (B32235) derivatives, highlighting the utility of this substitution pattern in forming important heterocyclic cores. sigmaaldrich.com

Building Block for Natural Product Synthesis

While this compound is a versatile building block for a wide array of synthetic molecules, particularly in medicinal chemistry for creating novel pharmacophores, its application as a direct precursor in the total synthesis of natural products is not extensively documented in scientific literature. Natural product synthesis typically involves emulating biosynthetic pathways or developing novel routes from simpler, often naturally occurring, starting materials. The highly specific and synthetic nature of the 2-bromo-6-fluorobenzoyl moiety makes it less common in this particular sub-field of organic chemistry.

Isomer Separation and Analysis in Research

In any chemical synthesis utilizing this compound, the purity of the starting material is paramount, as the presence of positional isomers can lead to unwanted side products and affect the properties of the final material. Therefore, advanced analytical techniques are required to ensure isomeric purity.

Development of Low Thermal Mass Gas Chromatography (LTM GC) Methods for Isomer Separation

The separation and quantification of closely related isomers of halobenzoyl chlorides and their derivatives represent a significant analytical challenge. Low Thermal Mass Gas Chromatography (LTM GC) has emerged as a highly efficient technique for this purpose. This technology utilizes columns with very low thermal mass, enabling ultra-fast temperature programming and rapid cooling times, which drastically reduces analytical run times compared to conventional GC. colorado.edu

Research on the separation of bromofluoro benzaldehyde (B42025) isomers, which are structurally very similar to the title compound, demonstrates the power of this method. A validated LTM GC method was successfully developed to separate ten different bromofluoro benzaldehyde isomers with high sensitivity and accuracy. colorado.edu The method's high resolution makes it ideally suited for quality control in the synthesis of this compound, ensuring the absence of other positional isomers. Such analytical rigor is crucial for applications in the pharmaceutical and materials science industries, where isomer identity and purity can have a profound impact on a product's efficacy and safety. colorado.edu

| LTM GC Method Parameter | Specification | Reference |

| Technology | Low Thermal Mass Gas Chromatography (LTM GC) | colorado.edu |

| Column | Agilent DB-624 (20 m x 0.18 mm ID, 1.0 µm) | colorado.edu |

| Carrier Gas | Hydrogen (2.0 mL/min) | colorado.edu |

| Temperature Program | 140°C (1 min), ramp 5°C/min to 150°C (0.6 min), ramp 270°C/min to 260°C (1 min) | colorado.edu |

| Detector | Flame Ionization Detector (FID) | colorado.edu |

| Limit of Detection (LOD) | 0.4 ppm (for bromofluoro benzaldehyde isomers) | colorado.edu |

| Limit of Quantitation (LOQ) | 1.2 ppm (for bromofluoro benzaldehyde isomers) | colorado.edu |

Validation of Analytical Methods for Impurity Control

The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of the final drug product. This control begins with the starting materials, such as this compound, where the presence of impurities can carry through the synthetic process and impact the quality of the active pharmaceutical ingredient (API). rsc.org Therefore, the validation of analytical methods used to detect and quantify these impurities is of paramount importance. A sensitive and efficient low thermal mass gas chromatography (LTM GC) method has been developed and validated for the separation and quantification of isomeric impurities in related starting materials, demonstrating a robust approach to impurity control. rsc.org The validation of this method, in accordance with ICH guidelines, encompasses specificity, precision, linearity, and accuracy. rsc.org

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of this compound, this includes other isomers and potential by-products. The developed LTM GC method demonstrated excellent specificity by achieving baseline separation of all ten isomers of bromofluoro benzaldehyde, a closely related compound. rsc.org The separation was achieved on a DB-624 column with ultrafast temperature programming, confirming that the method can distinguish between the main compound and its potential isomeric impurities. rsc.org

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. The precision of the method for impurity control was evaluated at two levels: method precision and intermediate precision.

Method Precision: Method precision was assessed by analyzing six individual preparations of a sample spiked with known concentrations of impurities. The relative standard deviation (% RSD) of the areas for each impurity was found to be within 5.0%, indicating good precision at low concentration levels. rsc.org

Intermediate Precision: To evaluate intermediate precision, the same procedure as method precision was conducted on a different day by a different analyst. The results of the intermediate precision study were also found to be within acceptable limits, further confirming the method's reproducibility. rsc.org

Table 1: Precision Data for Impurity Analysis

| Parameter | Number of Preparations | Spiked Impurity Level | Acceptance Criterion (% RSD) | Result |

|---|---|---|---|---|

| Method Precision | 6 | 20 ppm | ≤ 5.0% | Complies rsc.org |

| Intermediate Precision | - | 20 ppm | - | Confirmed good precision rsc.org |

Linearity

Linearity of an analytical method is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity of the LTM GC method was established over a range of concentrations for all potential isomers. The regression analysis of the data showed a correlation coefficient (r²) value greater than 0.999 for all isomers, which indicates a strong linear relationship between the concentration of the impurities and the analytical response. rsc.org

Table 2: Linearity and Sensitivity Data

| Parameter | Result |

|---|---|

| Correlation Coefficient (r²) | > 0.999 rsc.org |

| Limit of Detection (LOD) | 0.4 ppm rsc.org |

| Limit of Quantitation (LOQ) | 1.2 ppm rsc.org |

The high sensitivity of the method is further demonstrated by the low limits of detection (LOD) and quantitation (LOQ), established at 0.4 ppm and 1.2 ppm, respectively. rsc.org This ensures that even trace levels of impurities can be accurately detected and quantified.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. The accuracy of the analytical method was determined by calculating the percent recovery of the spiked impurities. The recovery for all isomers was found to be between 93.7% and 107.7%, which is within the acceptable range and confirms the accuracy of the method for the quantitative determination of impurities. rsc.org

Table 3: Accuracy Data for Impurity Analysis

| Parameter | Acceptance Range | Result |

|---|---|---|

| Recovery | - | 93.7% - 107.7% rsc.org |

Safety, Handling, and Environmental Considerations in Academic Laboratories

Storage and Incompatibilities

Proper storage of 2-Bromo-6-fluorobenzoyl chloride is critical to maintain its stability and prevent hazardous reactions.

This compound is moisture-sensitive thermofisher.comfishersci.com. Exposure to moist air or water can lead to decomposition thermofisher.comfishersci.com. Therefore, it should be stored in a dry, cool, and well-ventilated place fishersci.comthermofisher.comfishersci.com. Containers must be kept tightly closed to prevent contact with moisture fishersci.comfishersci.comsigmaaldrich.com. Storage under an inert atmosphere, such as nitrogen, is also recommended thermofisher.comthermofisher.comfishersci.com. Some suppliers recommend refrigeration for storage fishersci.com.

This compound is incompatible with several classes of chemicals and should be stored separately from them. It should not be stored with strong oxidizing agents or strong acids thermofisher.comfishersci.com. Contact with these substances can lead to vigorous or hazardous reactions.

| Incompatible Materials | Storage Precautions |

| Moisture/Water | Store in a dry, cool, well-ventilated place. Keep containers tightly closed. fishersci.comthermofisher.comfishersci.comfishersci.com |

| Strong Oxidizing Agents | Segregate from strong oxidizing agents. thermofisher.comfishersci.com |

| Strong Acids | Store away from strong acids. thermofisher.comfishersci.com |

Emergency Procedures and Spill Management

Effective emergency preparedness is crucial when working with reactive chemicals like this compound. This includes understanding procedures for accidental releases, personal exposure, and fire events.

Accidental Release Measures: Containment and Cleaning Up

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure or environmental release. Personnel involved in cleanup must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. fishersci.comcymitquimica.com If significant vapors are expected, a respirator may be necessary. cymitquimica.com

Key steps for managing a spill include:

Ventilation: Ensure the area is well-ventilated to disperse vapors. sigmaaldrich.comthermofisher.com Use a chemical fume hood if possible. fishersci.com

Ignition Sources: Remove all sources of ignition from the area. fishersci.com

Containment: Prevent the spill from spreading and from entering drains or water systems. sigmaaldrich.comfishersci.com Drains should be covered. sigmaaldrich.com

Cleanup: For liquid spills, absorb the material with an inert, non-combustible material such as sand, silica gel, or a universal binder. fishersci.comfishersci.com For solid spills, sweep or shovel the material into a suitable container for disposal, avoiding dust generation. fishersci.comcymitquimica.com The affected area should then be cleaned. sigmaaldrich.com

Disposal: Collect all contaminated materials into a suitable, labeled, and closed container for hazardous waste disposal. fishersci.comfishersci.com

| Action | Procedure |

| Personal Precautions | Evacuate personnel to a safe area, ensure adequate ventilation, and wear appropriate PPE. fishersci.comthermofisher.com |

| Environmental Precautions | Prevent entry into drains, sewers, and water systems. sigmaaldrich.comfishersci.com |

| Containment & Cleanup | Use inert absorbent material (sand, silica gel) for liquids. thermofisher.comfishersci.com Sweep up solids carefully. fishersci.com |

| Final Disposal | Place contaminated materials in a sealed, labeled container for hazardous waste disposal. fishersci.com |

First Aid Measures for Exposure

Immediate medical attention is required for any significant exposure to this compound. thermofisher.comfishersci.com It is crucial to show the Safety Data Sheet (SDS) to the attending medical personnel. sigmaaldrich.comthermofisher.com

The following table summarizes the recommended first aid procedures for different routes of exposure:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. thermofisher.comfishersci.com Remove contact lenses if present and easy to do. fishersci.com Seek immediate medical attention. fishersci.com |

| Skin Contact | Take off immediately all contaminated clothing. thermofisher.com Wash the affected area with plenty of soap and water for at least 15 minutes. fishersci.comfishersci.com Seek immediate medical attention if irritation persists or if symptoms develop. fishersci.com |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. fishersci.comfishersci.com If breathing is difficult, give oxygen. echemi.com If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was inhaled. thermofisher.comfishersci.com Seek immediate medical attention. thermofisher.com |

| Ingestion | Do NOT induce vomiting. thermofisher.comfishersci.com Rinse the mouth with water. fishersci.comsigmaaldrich.com Never give anything by mouth to an unconscious person. thermofisher.com Seek immediate medical attention. sigmaaldrich.com |

Firefighting Measures and Extinguishing Media

While not always highly flammable, fires involving this compound can produce hazardous and irritating vapors. fishersci.comthermofisher.com Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). fishersci.comfishersci.com

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand to extinguish a fire. thermofisher.comsynquestlabs.com A water spray can be used to cool fire-exposed containers. synquestlabs.com

Unsuitable Extinguishing Media: Do not use a direct water jet, as the compound is water-reactive. thermofisher.com Reaction with water can be vigorous and may release corrosive gases.

Hazardous Combustion Products: Thermal decomposition can lead to the release of dangerous substances, including carbon oxides (CO, CO2), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen chloride (HCl). fishersci.comfishersci.com

| Extinguishing Agent | Suitability |

| Dry Chemical | Suitable thermofisher.com |

| Carbon Dioxide (CO2) | Suitable thermofisher.comsynquestlabs.com |

| Alcohol-Resistant Foam | Suitable thermofisher.comsynquestlabs.com |

| Water Spray | Use to cool containers only; avoid direct contact with the chemical. synquestlabs.com |

| Direct Water Jet | Unsuitable (water-reactive) thermofisher.com |

Environmental Impact and Waste Disposal

Proper handling and disposal are essential to prevent environmental contamination.